molecular formula C9H17F2NO3 B117322 3-(Dimethylamino)-3-ethoxy-2,2-difluoropropionic Acid Ethyl Ester CAS No. 141546-96-5

3-(Dimethylamino)-3-ethoxy-2,2-difluoropropionic Acid Ethyl Ester

Cat. No.: B117322
CAS No.: 141546-96-5
M. Wt: 225.23 g/mol
InChI Key: WQKRWROIDBGNCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-3-ethoxy-2,2-difluoropropionic Acid Ethyl Ester is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group, an ethoxy group, and two fluorine atoms attached to a propanoate backbone. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-3-ethoxy-2,2-difluoropropionic Acid Ethyl Ester typically involves multiple steps. One common method includes the reaction of ethyl 3-bromo-2,2-difluoropropanoate with dimethylamine in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The resulting product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, including temperature, pressure, and reactant concentrations. This approach minimizes the risk of side reactions and maximizes the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-3-ethoxy-2,2-difluoropropionic Acid Ethyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or dimethylamino groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Dimethylamino)-3-ethoxy-2,2-difluoropropionic Acid Ethyl Ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-3-ethoxy-2,2-difluoropropionic Acid Ethyl Ester involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These properties enable the compound to modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(dimethylamino)benzoate: Another compound with a dimethylamino group, used as a photoinitiator in polymer chemistry.

    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: A carbodiimide compound used in peptide synthesis and bioconjugation.

Uniqueness

3-(Dimethylamino)-3-ethoxy-2,2-difluoropropionic Acid Ethyl Ester is unique due to the presence of both ethoxy and difluoropropanoate groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 3-(dimethylamino)-3-ethoxy-2,2-difluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F2NO3/c1-5-14-7(12(3)4)9(10,11)8(13)15-6-2/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKRWROIDBGNCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(C(=O)OCC)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374356
Record name Ethyl 3-(dimethylamino)-3-ethoxy-2,2-difluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141546-96-5
Record name Ethyl 3-(dimethylamino)-3-ethoxy-2,2-difluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.